molecular formula C8H14N4O B1492152 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine CAS No. 2098085-43-7

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1492152
CAS No.: 2098085-43-7
M. Wt: 182.22 g/mol
InChI Key: ZFOFYNJFKAZFRS-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . This interaction is crucial for its application in drug delivery and protein labeling.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the levels of intracellular metabolites and proteins, thereby impacting cellular metabolism . Additionally, it can alter cell signaling pathways, leading to changes in gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials, which involves binding interactions with specific biomolecules . These interactions are essential for its role in drug delivery and protein labeling.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that it is stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of similar compounds can cause systemic toxicity and local site effects . It is essential to determine the optimal dosage to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been shown to modify metabolic pathways, including purine metabolism and ferroptosis . These interactions are crucial for its role in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it is miscible with water in all proportions, facilitating its transport within cells . Additionally, it can interact with specific binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been used as a receptor chain in the preparation of fluorescent zinc sensors, which involves its localization to specific cellular compartments . These interactions are crucial for its role in cellular function and metabolism.

Properties

IUPAC Name

6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOFYNJFKAZFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.